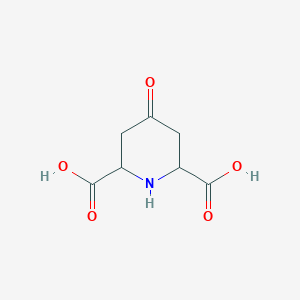
CID 45051591
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead(II) acetate trihydrate, also known as plumbous acetate trihydrate, is a white crystalline compound with the chemical formula Pb(CH₃COO)₂·3H₂O. It is commonly used in various industrial and scientific applications due to its unique properties. The compound is highly soluble in water and has a sweetish taste, which historically led to its use as a sweetener, despite its toxicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lead(II) acetate trihydrate can be synthesized by reacting lead(II) oxide or lead(II) carbonate with acetic acid. The reaction typically involves heating the lead compound with acetic acid and water, followed by crystallization to obtain the trihydrate form.
Industrial Production Methods: In industrial settings, lead(II) acetate trihydrate is produced by dissolving lead metal in acetic acid in the presence of hydrogen peroxide. This method ensures a high yield and purity of the final product. The reaction is as follows: [ \text{Pb} + \text{H}_2\text{O}_2 + 2\text{CH}_3\text{COOH} \rightarrow \text{Pb(CH}_3\text{COO)}_2 + 2\text{H}_2\text{O} ]
Analyse Chemischer Reaktionen
Types of Reactions: Lead(II) acetate trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to lead(IV) compounds under specific conditions.
Reduction: It can be reduced to metallic lead using strong reducing agents.
Substitution: It reacts with sulfates, chlorides, and other anions to form corresponding lead salts.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Reagents like sulfuric acid or hydrochloric acid.
Major Products:
Oxidation: Lead(IV) oxide.
Reduction: Metallic lead.
Substitution: Lead sulfate, lead chloride.
Wissenschaftliche Forschungsanwendungen
Lead(II) acetate trihydrate is widely used in scientific research due to its versatility:
Chemistry: It is used as a precursor for synthesizing other lead compounds and in the preparation of lead-based coordination polymers.
Biology: It is employed in various staining techniques for microscopy.
Medicine: Historically, it was used in medicinal preparations, although its use has declined due to toxicity concerns.
Industry: It is used in textile printing and dyeing, as a drier in paints and varnishes, and as a water repellant.
Wirkmechanismus
Lead(II) acetate trihydrate exerts its effects primarily through its interaction with biological molecules. It can bind to sulfhydryl groups in proteins, disrupting their function. Additionally, it can interfere with the synthesis of heme, an essential component of hemoglobin, leading to anemia. The compound also affects the nervous system by disrupting neurotransmitter release and causing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Lead(II) acetate trihydrate can be compared with other lead compounds such as lead(II) nitrate, lead(II) chloride, and lead(II) sulfate. While all these compounds contain lead in the +2 oxidation state, they differ in their solubility, reactivity, and applications. For instance:
Lead(II) nitrate: Highly soluble in water and used in pyrotechnics and as a heat stabilizer.
Lead(II) chloride: Sparingly soluble in water and used in the production of lead-based pigments.
Lead(II) sulfate: Insoluble in water and used in lead-acid batteries.
Lead(II) acetate trihydrate is unique due to its high solubility in water and its historical use as a sweetener, despite its toxicity.
Eigenschaften
Molekularformel |
C2H6O3Pb |
|---|---|
Molekulargewicht |
285 g/mol |
InChI |
InChI=1S/C2H4O2.H2O.Pb/c1-2(3)4;;/h1H3,(H,3,4);1H2; |
InChI-Schlüssel |
ATQIWGVXMGLXBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.O.[Pb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[5-(4-fluoro-3,5-dimethoxyphenyl)-4-methylpyridin-3-yl]phenyl]piperazine;dihydrochloride](/img/structure/B12363406.png)
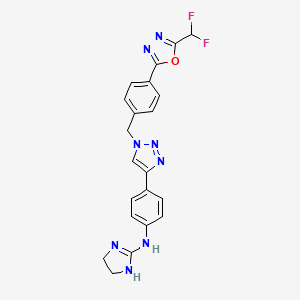

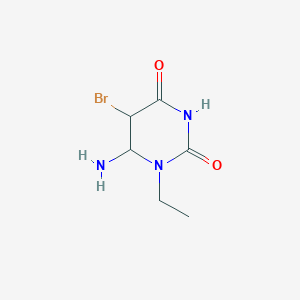




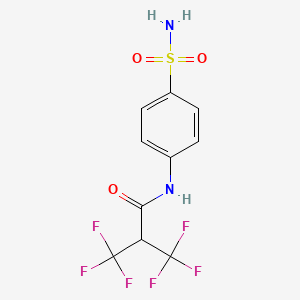
![2-[2-cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]indol-1-yl]acetamide](/img/structure/B12363436.png)
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate](/img/structure/B12363458.png)
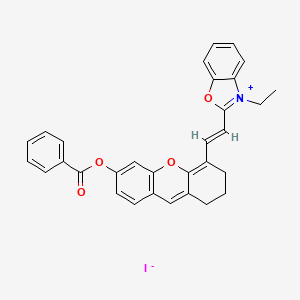
![1-[4-[2-[[2-(4-Chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol](/img/structure/B12363474.png)
